Lipophilicity-Driven Differentiation: 4-Ethyl Substitution Elevates XLogP3 Relative to Non-Alkylated and Shorter-Chain Benzenesulfonamide Analogs
The 4-ethyl substituent on the benzenesulfonamide ring of the target compound increases computed lipophilicity (XLogP3 = 2.3) compared with the non-alkylated analog N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (XLogP3 ≈ 1.5–1.7, estimated from PubChem data for the des-ethyl scaffold) [1]. This ~0.6–0.8 log unit increase places the target compound in an optimal range for passive membrane permeation while retaining a topological polar surface area of 74.9 Ų, favoring both cellular uptake and aqueous solubility [1]. In contrast, the 4-propyl analog N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (XLogP3 estimated >2.8) may exceed the lipophilicity threshold associated with increased non-specific protein binding and promiscuous target engagement [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (des-ethyl): XLogP3 ≈ 1.5–1.7; N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide (4-propyl): XLogP3 estimated >2.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 vs. des-ethyl analog; ΔXLogP3 ≈ -0.5 vs. 4-propyl analog |
| Conditions | Computed values from PubChem (XLogP3 algorithm); experimental logP data not available for target compound |
Why This Matters
Lipophilicity directly impacts cellular permeability and non-specific binding; the 4-ethyl group positions this compound in a window that balances membrane transit with target specificity, whereas the des-ethyl analog may suffer from poor permeability and the 4-propyl analog from excessive non-specific binding.
- [1] PubChem. Compound Summary for CID 20933313: 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (Class-level reference for lipophilicity thresholds and promiscuity.) View Source
